molecular formula C8H9Cl2N B129390 (R)-1-(3,4-dichlorophenyl)ethanamine CAS No. 150520-10-8

(R)-1-(3,4-dichlorophenyl)ethanamine

Cat. No. B129390
M. Wt: 190.07 g/mol
InChI Key: UJUFOUVXOUYYRG-RXMQYKEDSA-N
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Description

(R)-1-(3,4-dichlorophenyl)ethanamine is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and their properties, which can be useful in understanding the compound . The first paper discusses a molecule with a chlorophenyl component, similar to the dichlorophenyl group in (R)-1-(3,4-dichlorophenyl)ethanamine . The second paper deals with coordination chemistry and the use of phosphine ligands, which, while not directly related, can provide context for the types of analyses that might be conducted on (R)-1-(3,4-dichlorophenyl)ethanamine .

Synthesis Analysis

Molecular Structure Analysis

While the molecular structure of (R)-1-(3,4-dichlorophenyl)ethanamine is not analyzed in the papers, the first paper provides a detailed analysis of a related molecule's structure using density functional theory (DFT) . This type of analysis could be applied to (R)-1-(3,4-dichlorophenyl)ethanamine to predict its equilibrium geometry and vibrational wavenumbers, which would be valuable for understanding its physical properties and reactivity.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-1-(3,4-dichlorophenyl)ethanamine are not detailed in the provided papers. However, the papers do discuss properties such as vibrational spectra and HOMO-LUMO analysis for a related compound , as well as coordination chemistry for a complex with a different structure . These analyses can provide insights into the electronic properties of the compound, which can be related to its reactivity and interactions with other molecules.

Scientific Research Applications

Environmental Impact and Degradation

Chlorophenols Environmental Impact : Chlorophenols, including compounds structurally similar to (R)-1-(3,4-dichlorophenyl)ethanamine, have been studied for their environmental impact. Chlorophenols are noted for their moderate toxic effects on mammalian and aquatic life, with significant persistence and bioaccumulation potential under certain conditions. These compounds are associated with strong organoleptic effects in the aquatic environment K. Krijgsheld & A. D. Gen, 1986.

DDT and DDE as Environmental Concerns : Research has highlighted the endocrine-disrupting effects of DDT and its metabolite DDE in humans and wildlife. Despite the ban on DDT, its persistence and ability to bioaccumulate through the food chain underscore the environmental challenges posed by such chlorinated compounds M. Burgos-Aceves et al., 2021.

Bioremediation and Environmental Recovery

Bioremediation of DDT-Contaminated Soils : The persistence of DDT in the environment has necessitated the development of bioremediation strategies. Studies have focused on the biodegradation of DDT and its residues, highlighting the potential for microbial action to reduce soil concentrations of such contaminants in a cost-effective manner J. Foght et al., 2001.

Advances in Chemical Synthesis and Application

Synthesis of Antithrombotic Drugs : While not directly related to environmental applications, advancements in the synthesis of antithrombotic drugs, such as (S)-clopidogrel, demonstrate the ongoing interest in developing sophisticated chemical synthesis techniques for compounds with specific stereochemistry, which could be relevant for the manipulation and study of (R)-1-(3,4-dichlorophenyl)ethanamine A. Saeed et al., 2017.

Safety And Hazards

The compound is classified as dangerous, with hazard statements H314-H335 . This means it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

(1R)-1-(3,4-dichlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUFOUVXOUYYRG-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355188
Record name (R)-1-(3,4-dichlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(3,4-dichlorophenyl)ethanamine

CAS RN

150520-10-8
Record name (R)-1-(3,4-dichlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution consisting of 41 g of (RS)-1-(3,4-dichlorophenyl)ethylamine and 78 g of methyl t-butyl ether was heated to 45° C. while stirring, and a mixture of 14.6 g of L-mandelic acid and 90 g of methyl t-butyl ether was added thereto over about 30 minutes, followed by stirring at the same temperature for 30 minutes. Then, after cooled to 20° C. over 6 hours, the precipitated crystals were filtered, washed twice with 40 g of methyl t-butyl ether and dried to obtain 32.9 g of diastereomer salt. 82 g of a 5% aqueous sodium hydroxide solution was added to the crystals, followed by extraction twice with 10 g of methyl t-butyl ether. The solvent was distilled off from the resulting organic layer to obtain 18.2 g of (R)-1-(3,4-dichlorophenyl)ethylamine. This had the optical purity of 87.4%ee.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step Two
Quantity
90 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
78 g
Type
solvent
Reaction Step Four

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